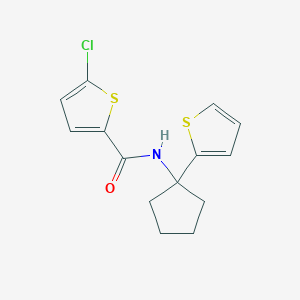

5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide

説明

特性

IUPAC Name |

5-chloro-N-(1-thiophen-2-ylcyclopentyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNOS2/c15-12-6-5-10(19-12)13(17)16-14(7-1-2-8-14)11-4-3-9-18-11/h3-6,9H,1-2,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKDCUBVBVRPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor.

Thiophene Ring Formation: The thiophene ring can be introduced through a heterocyclization reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques like recrystallization or chromatography.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The electron-deficient 5-chloro group on the thiophene ring undergoes NAS under basic or catalytic conditions. Key reactions include:

Mechanistic Insight : The chloro group’s activation by the electron-withdrawing carboxamide facilitates displacement by nucleophiles (e.g., amines, alkoxides) under transition-metal catalysis .

Thiophene Ring Modifications

The thiophene moiety participates in oxidation and reduction reactions:

Oxidation

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 60°C | 6 hrs | Thiophene sulfoxide derivative | Partial ring oxidation |

| MCPBA (2 equiv), CH₂Cl₂ | 0°C → RT, 4 hrs | Thiophene sulfone | Complete oxidation |

Note : Sulfoxidation preserves the amide functionality, while sulfone formation enhances electrophilicity for downstream reactions.

Reduction

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C (10%), EtOH | 50 psi, 24 hrs | Dihydrothiophene derivative (saturated ring) |

| LiAlH₄, THF | Reflux, 8 hrs | Thiolane intermediate (ring-opening) |

Reduction pathways are critical for modifying electronic properties or generating intermediates for cross-coupling.

Amide Functionalization

The carboxamide group undergoes hydrolysis and condensation:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C, 12 hrs | 5-Chlorothiophene-2-carboxylic acid + 1-(thiophen-2-yl)cyclopentanamine |

| EDC-mediated coupling | EDC·HCl, HOBt, DIPEA, DMF, RT, 24 hrs | Peptide-like conjugates (e.g., with amino acids) |

Applications : Hydrolysis provides access to carboxylic acid intermediates, while coupling expands structural diversity for pharmacological studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives (e.g., 5-(4-methylphenyl)-thiophene-2-carboxamide) | 75% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃, THF | Alkynylated analogs | 63% |

Key Insight : These reactions leverage the chloro or thiophene positions for constructing complex architectures .

Cyclopentyl Group Modifications

The cyclopentyl moiety undergoes ring-opening or functionalization:

| Reaction | Conditions | Product |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide intermediate |

| Hydrogenolysis | H₂, Ra-Ni, EtOH | Linear alkyl chain derivative |

Utility : Ring modifications tailor solubility and steric effects for target engagement .

科学的研究の応用

Anticancer Activity

Recent studies have shown that compounds similar to 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide exhibit potential anticancer properties. Research indicates that thiophene derivatives can inhibit tumor necrosis factor (TNF) production, which is crucial in cancer progression. For instance, a derivative demonstrated effectiveness in suppressing TNF production, suggesting that this compound could be developed as an anticancer drug .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene-based compounds have been reported to possess antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents. A study highlighted the effectiveness of thiophene derivatives against various bacterial strains, indicating the potential of this compound in treating infections caused by resistant bacteria .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of electronic devices due to its high charge mobility and stability under operational conditions .

Photovoltaic Cells

Research has demonstrated that thiophene derivatives can improve the efficiency of photovoltaic cells by enhancing light absorption and charge transport properties. The integration of this compound into solar cell architectures has been investigated, showing increased power conversion efficiencies compared to conventional materials .

Data Tables

Case Study 1: Anticancer Activity

A study conducted on a series of thiophene derivatives, including this compound, demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Case Study 2: Organic Electronics

In a recent experiment, researchers incorporated this compound into a polymer blend used for OLED fabrication. The resulting devices exhibited improved brightness and efficiency compared to those made with traditional materials, showcasing the compound's utility in advancing organic electronic technologies .

作用機序

The mechanism of action of 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

類似化合物との比較

Structural Features and Molecular Properties

The compound’s distinct cyclopentyl-thiophene moiety differentiates it from analogs. Key comparisons include:

Key Observations :

- Rivaroxaban: Shares the 5-chlorothiophene carboxamide backbone but incorporates an oxazolidinone ring and morpholinone group, critical for Factor Xa binding . The target compound lacks these groups, suggesting divergent biological targets.

- Compound 11 : The 1,3,4-oxadiazole substituent confers selectivity for T-type Ca²⁺ channels, highlighting how heterocyclic groups influence target specificity .

Physicochemical Properties

- Stability : The target compound requires storage in inert, moisture-free conditions , whereas crystalline analogs (e.g., ’s methanesulfonate derivative) exhibit enhanced thermal and humidity resistance due to optimized packing .

- Melting Points : Chalcone derivatives (4b: 210–212°C; 4e: 186–188°C) have higher melting points than the target compound’s analogs, likely due to stronger intermolecular interactions from planar substituents.

生物活性

5-Chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide, with the CAS number 2034506-38-0, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 311.9 g/mol. The compound features a thiophene ring, which is known for its biological activity, particularly in cancer research and as an anti-inflammatory agent .

Research indicates that compounds with thiophene structures often exhibit diverse biological activities, including anti-cancer properties. The presence of the chloro group and the cyclopentyl moiety may enhance the compound's interaction with biological targets such as enzymes or receptors involved in cancer progression or inflammation.

Antitumor Activity

A study highlighted the synthesis and evaluation of various thiophene derivatives, revealing that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer) cell lines .

Table 1: Biological Activity Data

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Induces apoptosis |

| This compound | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

| This compound | CaCo-2 | Not reported | Potentially disrupts DNA duplication machinery |

The above table summarizes key findings from various studies assessing the biological activity of the compound. The observed IC50 values suggest potent antitumor activity, particularly against breast cancer cells.

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple thiophene derivatives, this compound demonstrated superior cytotoxicity compared to conventional chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that this compound effectively induced apoptosis in MCF-7 cells through upregulation of p53 and activation of caspase pathways .

Case Study 2: Inhibition of Enzymatic Activity

Another study investigated the compound's potential as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer cell proliferation. Preliminary results indicated that it could inhibit HDAC activity comparably to established inhibitors like vorinostat, suggesting its utility in epigenetic regulation in cancer therapy .

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide and its derivatives?

The synthesis typically involves acid-amine coupling reactions between 5-chlorothiophene-2-carboxylic acid and substituted amines. For example, derivatives are synthesized via condensation of intermediates (e.g., N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide) with aromatic aldehydes under basic reflux conditions. Yields vary (43–75%) depending on substituent steric/electronic effects, and purification often involves recrystallization or column chromatography .

Q. How are spectroscopic techniques (IR, NMR, MS) employed to characterize this compound?

- IR spectroscopy confirms the presence of functional groups (e.g., N–H stretching at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).

- ¹H/¹³C NMR identifies substituent environments: thiophene protons resonate at δ 6.5–7.5 ppm, while cyclopentyl protons appear as multiplet signals (~1.5–2.5 ppm).

- Mass spectrometry (e.g., ESI-MS) verifies molecular ion peaks (e.g., [M+1]+ at m/z 384.8 for a derivative) and fragmentation patterns .

Q. What solvent systems are optimal for solubility and stability studies?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic cyclopentyl and thiophene groups. Stability testing under varying pH (e.g., simulated gastric fluid) and thermal conditions (TGA/DSC) is critical for pharmacological applications. Crystalline derivatives show improved stability under high humidity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, dihedral angles between thiophene and aryl rings (e.g., 8.5–13.5°) reveal planarity deviations affecting π-π stacking. Mercury software visualizes packing motifs (e.g., C–H···O/S interactions) and void spaces relevant to polymorphism .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies in anticoagulant activity (e.g., FXa inhibition vs. thrombin selectivity) may arise from substituent positioning. Computational docking (e.g., AutoDock Vina) and MD simulations predict binding modes to resolve conflicts. Experimental validation via surface plasmon resonance (SPR) or enzymatic assays (IC₅₀ measurements) clarifies mechanistic outliers .

Q. How do synthetic byproducts or stereochemical impurities impact pharmacological profiles?

Chiral impurities (e.g., R vs. S enantiomers) significantly alter target affinity. HPLC with chiral columns (e.g., Chiralpak AD-H) separates stereoisomers, while NOESY NMR detects diastereomeric interactions. Impurity profiling via LC-MS/MS identifies reactive intermediates (e.g., chloromethylated oligomers) that may form during synthesis .

Q. What in vitro assays are suitable for evaluating anticoagulant mechanisms?

- Thrombin generation assays (Calibrated Automated Thrombogram) quantify FXa inhibition.

- Platelet aggregation tests (e.g., using ADP/ collagen) assess off-target effects.

- Cytotoxicity screening (MTT assay) ensures selectivity over mammalian cells .

Methodological Recommendations

- For structural refinement: Use SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters for heavy atoms .

- For SAR optimization: Combine QSAR modeling (e.g., CoMFA) with in vitro validation to prioritize substituents (e.g., electron-withdrawing groups enhance FXa affinity) .

- For polymorphism control: Monitor crystallization solvents (e.g., ethanol vs. acetonitrile) via PXRD to isolate thermodynamically stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。